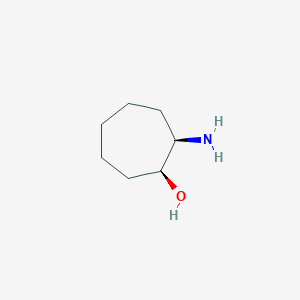

cis-2-Amino-cycloheptanol

Overview

Description

“Cis-2-Amino-cycloheptanol” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is also known by its IUPAC name, (1S,2R)-2-Aminocycloheptanol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered ring (cycloheptane) with an amino (-NH2) and a hydroxyl (-OH) group attached . The “cis” configuration indicates that these two functional groups are on the same side of the cycloheptane ring.Physical And Chemical Properties Analysis

“this compound” is an off-white solid . Its hydrochloride salt has a molecular weight of 165.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Synthesis and Conformations of Stereoisomeric Cyclic Compounds : Bernáth et al. (1979) explored the synthesis of cis- and trans-tetramethylene- and pentamethylene-dihydro-1,3-oxazines, including derivatives of cycloheptane, highlighting the structural characteristics and conformational preferences of these cyclic compounds (Bernáth et al., 1979).

Photochemical Polar Addition to Trialkylboranes : Miyamoto et al. (1971) demonstrated the stereoselective formation of cis-2-alkylcycloheptanols through the photochemical reaction of cycloheptene with trialkylboranes, a process relevant for synthesizing specific cycloheptanol derivatives (Miyamoto et al., 1971).

Lipase-Catalyzed Kinetic Resolution of Substituted Cycloalkanols : Forró (2001) discussed the high enantioselectivity in the acylation of cis- and trans-2-substituted cycloalkanols, including cycloheptanol derivatives, using lipases. This study has implications for the synthesis of specific enantiomers of such compounds (Forró, 2001).

Resolution and Application in Asymmetric Catalysis : Schiffers et al. (2006) described a method for resolving racemic 2-aminocyclohexanol derivatives and using them as ligands in asymmetric catalysis, indicating potential applications in stereoselective synthesis (Schiffers et al., 2006).

Study of Glass Transitions in Plastic Crystalline Phases : Tyagi and Murthy (2001) investigated the molecular dynamics in plastic phases of compounds like cycloheptanol, providing insights into the physical properties and behaviors of such cyclic alcohols under different conditions (Tyagi & Murthy, 2001).

Synthesis of Cyclic Beta-Amino Acids : Hyyryläinen et al. (2010) explored the differentiation of beta-amino acid enantiomers, including cyclohexane beta-amino acids, which are structurally related to 2-aminocycloheptanol, showing the potential for these compounds in enantioselective processes (Hyyryläinen et al., 2010).

Stereospecific Synthesis of Epoxycycloheptanol : Kim et al. (1980) detailed the stereospecific preparation of epoxycycloheptanols, which are closely related to 2-aminocycloheptanol, emphasizing the synthetic strategies for obtaining specific stereoisomers (Kim et al., 1980).

Safety and Hazards

The safety data sheet for a related compound, cis-2-Methylcyclohexanol, indicates that it is a flammable liquid and vapor, and it is harmful if inhaled . While this does not directly apply to “cis-2-Amino-cycloheptanol”, it suggests that similar precautions may be necessary. Always refer to the specific safety data sheet for “this compound” when handling this compound.

properties

IUPAC Name |

(1S,2R)-2-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOFTVSNNFYPAB-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307900 | |

| Record name | Cycloheptanol, 2-amino-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932-57-0 | |

| Record name | Cycloheptanol, 2-amino-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanol, 2-amino-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

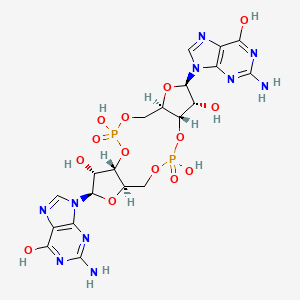

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775033.png)

![7-hydroxy-3-(4-methylphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775039.png)

![3-(2-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775052.png)

![3-(2-chlorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775053.png)

![3-(2-Chlorophenyl)-8-[(dibenzylamino)methyl]-7-hydroxychromen-4-one](/img/structure/B7775071.png)